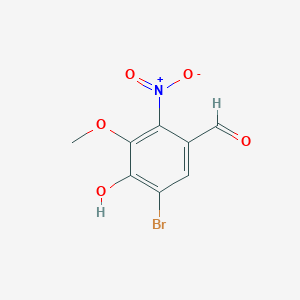

5-Bromo-2-nitrovanillin

Descripción general

Descripción

5-Bromo-2-nitrovanillin is a useful research compound. Its molecular formula is C8H6BrNO5 and its molecular weight is 276.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of 5-Bromo-2-nitrovanillin is its potential as an antimicrobial agent. Research indicates that derivatives of vanillin, including this compound, exhibit antibacterial properties against resistant bacterial strains.

Case Study: Antibacterial Efficacy

A study focused on vanillin-derived Schiff bases, including this compound, evaluated their efficacy against extended-spectrum beta-lactamase (ESBL) producing bacteria such as Escherichia coli and Klebsiella pneumoniae. The results showed that certain Schiff bases derived from vanillin demonstrated zones of inhibition ranging from 15.0 mm to 16.6 mm against these resistant strains, suggesting a promising avenue for developing new antibacterial agents to combat antimicrobial resistance .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| SB-1 | 16.0 | E. coli |

| SB-2 | 16.5 | E. coli |

| SB-3 | 15.0 | K. pneumoniae |

| SB-4 | 16.6 | E. coli |

| SB-5 | 15.5 | K. pneumoniae |

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various novel compounds, particularly in the field of organic chemistry.

Case Study: Synthesis of Benzofused Nitrogen Heterocycles

A two-stage synthetic strategy involving this compound has been employed to create polycyclic benzofused nitrogen heterocycles. This approach utilizes the compound's reactivity to form complex structures that may have pharmaceutical applications .

Antiproliferative Properties

The compound has also been investigated for its antiproliferative effects on cancer cell lines, indicating its potential utility in oncology.

Case Study: Antiproliferative Activity

Research on brominated derivatives of indole phytoalexins has shown that compounds similar to this compound can suppress tumor growth in various cancer models. For instance, studies indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) .

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Significant inhibition |

| A-549 | 15 | Moderate inhibition |

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Research indicates that incorporating brominated compounds like this compound into polymer matrices can enhance properties such as thermal stability and flame resistance . These enhancements are crucial for developing advanced materials suitable for various industrial applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution reactions with nucleophiles due to activation by the adjacent nitro group. Key findings include:

-

Ammonolysis/Piperidinodebromination : Reactions with amines (e.g., piperidine) in methanol or benzene result in displacement of bromine, forming 5-amino-2-nitrovanillin derivatives. Reaction rates depend on solvent polarity and temperature, with methanol favoring faster kinetics compared to benzene .

-

Thiolate Substitution : Sodium benzenethiolate selectively replaces bromine under mild conditions (25–40°C), yielding thioether derivatives. The reaction proceeds via a Meisenheimer complex intermediate .

Mechanistic Insight :

The nitro group at position 2 withdraws electron density, polarizing the C-Br bond and facilitating nucleophilic attack. Steric hindrance from the methoxy group at position 3 moderates reactivity .

Electrophilic Aromatic Substitution

The hydroxyl group at position 4 participates in electrophilic reactions:

-

Nitration : Further nitration under acidic conditions occurs preferentially at position 6 (para to hydroxyl), forming 5-bromo-2,6-dinitrovanillin. Yields depend on nitric acid concentration and reaction time .

-

Sulfonation : Sulfuric acid introduces sulfonic acid groups at position 6, though competing bromine displacement is observed at elevated temperatures.

Electronic Effects :

The hydroxyl group activates the ring toward electrophiles, while the nitro and bromo groups deactivate adjacent positions, directing substitution to specific sites .

Reduction Reactions

The nitro group undergoes selective reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol reduces the nitro group to an amine (-NH₂), yielding 5-bromo-2-aminovanillin. Over-reduction of the aldehyde group is avoided by controlling H₂ pressure.

-

Zinc-Acetic Acid : Partial reduction forms a hydroxylamine intermediate, which can be further oxidized or stabilized .

Product Utility :

Reduced derivatives serve as intermediates for pharmaceuticals and agrochemicals due to their amine functionality.

Condensation Reactions

The aldehyde group participates in Schiff base formation:

-

Amine Condensation : Reacts with primary amines (e.g., aniline) in ethanol to form imines. Yields exceed 85% under anhydrous conditions.

-

Hydrazone Formation : Reacts with hydrazines to produce hydrazones, which are precursors for heterocyclic compounds .

Kinetic Data :

| Reaction Partner | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aniline | Ethanol | 25 | 87 |

| Hydrazine | Methanol | 40 | 92 |

Steric and Electronic Modulation

X-ray crystallography reveals that the nitro and aldehyde groups rotate out of the aromatic plane (25.8° and 32.6°, respectively), altering electron distribution and reactivity . Key effects include:

-

Reduced Resonance Stabilization : Rotation diminishes conjugation between the nitro group and the aromatic ring, increasing susceptibility to nucleophilic attack.

-

Steric Shielding : The methoxy group at position 3 hinders access to the bromine atom, slowing substitution kinetics in bulky solvents like dioxane .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives. Catalyst systems (e.g., Pd(PPh₃)₄) achieve >90% conversion in toluene at 80°C.

-

Buchwald-Hartwig : Forms C-N bonds with secondary amines, enabling access to complex amine-functionalized vanillins.

Optimized Conditions :

| Coupling Type | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 92 |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Cs₂CO₃ | 88 |

Propiedades

Número CAS |

98434-34-5 |

|---|---|

Fórmula molecular |

C8H6BrNO5 |

Peso molecular |

276.04 g/mol |

Nombre IUPAC |

5-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO5/c1-15-8-6(10(13)14)4(3-11)2-5(9)7(8)12/h2-3,12H,1H3 |

Clave InChI |

XAZNBZJAJJLBJC-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=C1O)Br)C=O)[N+](=O)[O-] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.